molecular formula C15H12Cl2FNO B3038655 3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone CAS No. 882748-38-1

3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone

Cat. No.: B3038655
CAS No.: 882748-38-1
M. Wt: 312.2 g/mol
InChI Key: JKAPHRLZCBBWRE-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted with a 4-chlorophenyl group at the ketone position and a 3-chloro-4-fluoroanilino group at the terminal carbon. Its molecular formula is C₁₅H₁₂Cl₂FNO (molecular weight: 324.17 g/mol). The compound’s structure combines halogenated aromatic rings, which confer distinct electronic and steric properties, making it relevant for pharmacological and materials science research.

Properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)-1-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FNO/c16-11-3-1-10(2-4-11)15(20)7-8-19-12-5-6-14(18)13(17)9-12/h1-6,9,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAPHRLZCBBWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301167840
Record name 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882748-38-1
Record name 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882748-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone typically involves the following steps:

    Aromatic Substitution:

    Formation of Anilino Group: The anilino group can be introduced by reacting the substituted aromatic compound with aniline under appropriate conditions.

    Ketone Formation: The final step involves the formation of the ketone group, which can be achieved through Friedel-Crafts acylation using a suitable acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes may be employed.

    Catalysts and Solvents: The use of specific catalysts and solvents to optimize the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The pathways through which the compound exerts its effects can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Anilino Group

(a) Halogen vs. Alkyl Substituents
  • 1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone (): Molecular Formula: C₁₆H₁₅ClFNO Key Difference: The anilino group substitutes chlorine with a methyl group (3-fluoro-4-methyl), reducing electronegativity and increasing hydrophobicity.
  • 3-(3-Chloro-4-methylanilino)-1-(4-chlorophenyl)-1-propanone (): Molecular Formula: C₁₆H₁₅Cl₂NO Key Difference: Fluorine in the target compound is replaced by methyl, altering steric bulk and electronic effects.
(b) Positional Isomerism
  • 3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone (): Molecular Formula: C₁₅H₁₃ClFNO Key Difference: Chlorine and fluorine substituents are swapped between the anilino (4-Cl) and phenyl (4-F) groups. Impact: Positional changes influence dipole moments and intermolecular interactions (e.g., hydrogen bonding) .

Variations in the Phenyl Group

  • 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone (): Molecular Formula: C₁₅H₁₂ClF₂NO Key Difference: The 4-chlorophenyl group in the target is replaced by 4-fluorophenyl. Impact: Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability but reduce lipophilicity compared to chlorine.

Heteroatom Replacements

  • 1-(4-Chlorophenyl)-3-(dimethylamino)-1-propanone (): Molecular Formula: C₁₁H₁₄ClNO Key Difference: The anilino group is replaced by dimethylamino (-N(CH₃)₂).

Cytotoxicity and Anticancer Activity

  • Halogen-Substituted Chalcones (): Compounds like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (IC₅₀: 100 μg/mL) show moderate cytotoxicity, while non-halogenated analogs exhibit negligible activity (LC₅₀: 1,484.75 μg/mL). Inference: The target compound’s dual chlorine/fluorine substitution may enhance cytotoxicity by improving binding to cellular targets (e.g., tubulin or kinases) .

Structural Flexibility and Drug Design

  • β-Amino Ketones (): The propanone backbone allows conformational flexibility, enabling interactions with diverse biological targets. Hydrogen-bonding motifs (e.g., N–H⋯O) in analogs like 3-(4-bromoanilino)-1-phenylpropan-1-one stabilize crystal packing, which correlates with improved bioavailability .

Data Tables

Table 1: Structural and Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₅H₁₂Cl₂FNO 324.17 3-Cl,4-F-anilino; 4-Cl-phenyl
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone C₁₆H₁₅ClFNO 291.75 3-F,4-Me-anilino; 4-Cl-phenyl
3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone C₁₅H₁₃ClFNO 295.72 4-Cl-anilino; 4-F-phenyl
Aldi-4 (1-(4-chlorophenyl)-3-piperidinyl-propanone) C₁₄H₁₇ClN₂O 276.75 Piperidinyl; 4-Cl-phenyl

Table 2: Cytotoxicity Data ()

Compound IC₅₀/LC₅₀ (μg/mL) Activity Profile
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one 100 Moderate cytotoxicity
Non-halogenated analog 1,484.75 No significant activity

Biological Activity

3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone, also known by its CAS number 347-93-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C15H13ClF2N
  • Molecular Weight : 286.72 g/mol
  • CAS Number : 347-93-3
  • Boiling Point : Not available
  • Melting Point : Not available

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-fluoroaniline with 4-chlorobenzaldehyde under basic conditions (e.g., sodium hydroxide) in a solvent like ethanol. This process may also utilize continuous flow synthesis for industrial applications, allowing for better control over reaction conditions and yields .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including leukemia and non-small cell lung cancer .

Cell Line IC50 (μM) Activity
RPMI-8226 (Leukemia)10Moderate Inhibition
A549 (Lung Cancer)15High Inhibition
A498 (Renal Cancer)>20Low Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes or modulation of signaling pathways relevant to tumor growth .

Enzyme Inhibition

The compound is also explored for its ability to inhibit specific enzymes, which can play a crucial role in various biological processes. The interaction with enzyme active sites can block substrate access, thereby affecting metabolic pathways critical for cell survival and proliferation .

Case Studies

  • Study on Anticancer Activity : A study conducted by the National Cancer Institute evaluated several derivatives related to this compound against a panel of human tumor cell lines. The results indicated promising anticancer activity, particularly against leukemia and lung cancer cells .
  • Enzyme Interaction Studies : Research has shown that similar compounds can effectively inhibit enzymes involved in cancer progression, suggesting that this compound may have similar effects .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as:

  • Enzymes : By binding to the active sites, it inhibits enzyme functions critical for tumor metabolism.
  • Receptors : It may act as an antagonist or agonist, influencing cellular signaling pathways associated with growth and survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone
Reactant of Route 2
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